molecular formula C11H12O B2803628 4-(2-Methylbut-3-yn-2-yl)phenol CAS No. 53987-51-2

4-(2-Methylbut-3-yn-2-yl)phenol

Cat. No. B2803628
CAS RN: 53987-51-2
M. Wt: 160.216
InChI Key: BCCVANMUSKLWLB-UHFFFAOYSA-N
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Description

“4-(2-Methylbut-3-yn-2-yl)phenol” is an organic compound . It is also known as “2-Methyl-4-phenylbut-3-yn-2-ol” and has a molecular weight of 160.22 . It is a colorless liquid .


Synthesis Analysis

The synthesis of propargyl compounds, which includes “4-(2-Methylbut-3-yn-2-yl)phenol”, has been explored for their potential in various applications. These compounds have been reported as valuable precursors for the synthesis of heterocycles . The propargylation of compounds was carried out by alkylation or amidation with propargyl bromide or propargylamine .


Molecular Structure Analysis

The IUPAC name for this compound is “4- (2-methylbut-3-yn-2-yl)morpholine” and its InChI code is "1S/C9H15NO/c1-4-9 (2,3)10-5-7-11-8-6-10/h1H,5-8H2,2-3H3". This indicates the molecular structure of the compound.


Chemical Reactions Analysis

A reaction of thiourea with 4-aryl-2-methylbut-3-yn-2-ols in refluxing pyridine led to the synthesis of 4-arylmethylidene-5,5-dimethyl-4,5-dihydrothiazole-2-amines .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature. Its melting point is between 78-79 degrees Celsius. The compound has a melting point of 53-54°C .

Safety and Hazards

It should be used with caution as it can cause skin and eye irritation. It is advisable to wear protective gear when handling the compound. It can react violently with acids and heating may cause violent combustion or explosion .

Mechanism of Action

Mode of Action

It’s structurally similar to 2-methylbut-3-yn-2-ol, which is used as a monoprotected version of acetylene . This suggests that 4-(2-Methylbut-3-yn-2-yl)phenol may interact with its targets in a similar manner, but this needs to be confirmed by further studies.

Biochemical Pathways

The specific biochemical pathways affected by 4-(2-Methylbut-3-yn-2-yl)phenol are currently unknown. 2-methylbut-3-yn-2-ol, a similar compound, is used as an intermediate in the industrial route to geraniol , suggesting that 4-(2-Methylbut-3-yn-2-yl)phenol may also influence terpenoid pathways.

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 4-(2-Methylbut-3-yn-2-yl)phenol is currently unknown . Factors such as temperature, pH, and the presence of other molecules could potentially affect its activity, but more research is needed to confirm this.

properties

IUPAC Name

4-(2-methylbut-3-yn-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-4-11(2,3)9-5-7-10(12)8-6-9/h1,5-8,12H,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCCVANMUSKLWLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#C)C1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methylbut-3-yn-2-yl)phenol

CAS RN

53987-51-2
Record name 4-(2-methylbut-3-yn-2-yl)phenol
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